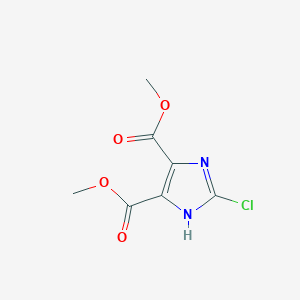
Dimethyl 2-chloro-1H-imidazole-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-chloro-1H-imidazole-4,5-dicarboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of two ester groups and a chlorine atom attached to the imidazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-chloro-1H-imidazole-4,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethyl imidazole-4,5-dicarboxylate with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters further enhances the yield and reduces production costs.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-chloro-1H-imidazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form imidazole-4,5-dicarboxylic acid derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or ammonia in solvents such as ethanol or water.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
- Substitution reactions yield various substituted imidazole derivatives.
- Reduction reactions produce dimethyl imidazole-4,5-dicarbinol.
- Oxidation reactions result in imidazole-4,5-dicarboxylic acid.
Scientific Research Applications
Dimethyl 2-chloro-1H-imidazole-4,5-dicarboxylate finds applications in multiple fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a building block for bioactive compounds and enzyme inhibitors.
Medicine: Investigated for its potential in developing new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Dimethyl 2-chloro-1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and ester groups play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact mechanism varies depending on the specific application and target molecule.
Comparison with Similar Compounds
Dimethyl imidazole-4,5-dicarboxylate: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Chloro-1H-imidazole-4,5-dicarboxylic acid: Contains carboxylic acid groups instead of ester groups, affecting its solubility and reactivity.
1H-Imidazole-4,5-dicarboxylic acid: A simpler analog without the chlorine atom and ester groups, used in different synthetic applications.
Uniqueness: Dimethyl 2-chloro-1H-imidazole-4,5-dicarboxylate is unique due to its combination of ester and chlorine functionalities, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and applications.
Properties
CAS No. |
106022-84-8 |
|---|---|
Molecular Formula |
C7H7ClN2O4 |
Molecular Weight |
218.59 g/mol |
IUPAC Name |
dimethyl 2-chloro-1H-imidazole-4,5-dicarboxylate |
InChI |
InChI=1S/C7H7ClN2O4/c1-13-5(11)3-4(6(12)14-2)10-7(8)9-3/h1-2H3,(H,9,10) |
InChI Key |
GHDRGZKDFBVXQK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(N1)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















